3-Bromo-4-(trifluoromethoxy)aniline
Overview
Description
3-Bromo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethoxy)aniline is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . The compound’s interaction with organoboron reagents leads to changes in these reagents’ properties, tailoring them for application under specific SM coupling conditions .
Pharmacokinetics
The compound is known to be a liquid at room temperature . Its melting point is greater than 110°C , suggesting that it may have a relatively high boiling point and low volatility. These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline typically involves the bromination of 4-(trifluoromethoxy)aniline. One common method is the electrophilic aromatic substitution reaction, where 4-(trifluoromethoxy)aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)aniline is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with bromine at the 2-position.
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3,5-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom at the 5-position.
Uniqueness
3-Bromo-4-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. The trifluoromethoxy group significantly influences the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMUBDHNKQNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371347 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-54-7 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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